4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is a complex organic compound that features a bromine atom, a thiophene ring, and a benzodioxin moiety
Mechanism of Action
Target of action
Compounds with similar structures have been found to have antibacterial properties . They may target bacterial biofilms, inhibiting their growth .
Mode of action
Similar compounds have been found to inhibit bacterial biofilms . This could involve disrupting the structure of the biofilm or interfering with the signaling pathways that bacteria use to form biofilms.
Biochemical pathways
Similar compounds may affect the pathways involved in bacterial biofilm formation .
Result of action
Similar compounds have been found to inhibit bacterial biofilms , which could result in the death of the bacteria or prevent them from causing infections.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Benzodioxin Moiety: The starting material, 1,4-benzodioxane, is subjected to bromination to introduce the bromine atom at the desired position.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving sulfur and carbon sources.
Coupling Reaction: The brominated benzodioxane and the thiophene ring are coupled using a suitable coupling agent, such as a palladium catalyst, under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide variety of functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interactions between small molecules and biological targets.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide.
4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-sulfonamide: Similar structure but with a sulfonamide group on the thiophene ring.
Uniqueness
4-bromo-N-(octahydro-1,4-benzodioxin-6-yl)thiophene-2-carboxamide is unique due to the combination of its benzodioxin and thiophene moieties, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-4-bromothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3S/c14-8-5-12(19-7-8)13(16)15-9-1-2-10-11(6-9)18-4-3-17-10/h5,7,9-11H,1-4,6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDNWSNWVGDIMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC(=CS3)Br)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.